molecular formula C20H19NO2 B5636930 N,N-dibenzyl-5-methylfuran-2-carboxamide

N,N-dibenzyl-5-methylfuran-2-carboxamide

Cat. No.: B5636930
M. Wt: 305.4 g/mol
InChI Key: QOTADBAKMSZKCW-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-5-methylfuran-2-carboxamide is a furan-derived carboxamide featuring dual benzyl substituents on the amide nitrogen and a methyl group at the 5-position of the furan ring. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties. Characterization typically employs NMR, IR, mass spectrometry, and elemental analysis .

Properties

IUPAC Name

N,N-dibenzyl-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-16-12-13-19(23-16)20(22)21(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTADBAKMSZKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-5-methylfuran-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with dibenzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N-dibenzyl-5-methylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
N,N-Dibenzyl-5-methylfuran-2-carboxamide Furan-2-carboxamide - N,N-dibenzyl
- 5-methyl
Potential bioactivity via lipophilic interactions
N-Benzyl-5-{[N-benzyl(phenyl)carbamamido]methyl}furan-2-carboxamide (G521-0221) Furan-2-carboxamide - N-benzyl
- Carbamoylbenzyl branch
Enhanced steric bulk; possible protease inhibition
5-Nitro-N-(sub. carbamoyl)-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide - 5-nitro
- Carbamoyl substituents
Electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions
N-(5-Nitropyridin-2-yl)-5H-dibenzo-diazepine-6-carboxamide Diazepine-carboxamide - Nitropyridinyl
- Dibenzodiazepine
Extended π-system for DNA intercalation; hydrogen-bonding networks in crystal packing

Key Observations:

  • Electron-Donating vs. In contrast, nitro-substituted analogs (e.g., ) exhibit reduced electron density, favoring electrophilic reactions or interactions with electron-deficient biological targets.
  • Steric Effects : Dual benzyl groups in the target compound and G521-0221 introduce significant steric hindrance, which may reduce metabolic degradation but limit access to sterically constrained binding pockets.

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